molecular formula C12H16N4 B1469061 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1342074-21-8

3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No. B1469061
CAS RN: 1342074-21-8
M. Wt: 216.28 g/mol
InChI Key: DBROZJIAHFAWJP-UHFFFAOYSA-N
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Description

“3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine” is a complex organic compound that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom . These structures are found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of various functional groups to the pyridine scaffold . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the introduction of various functional groups to the pyridine scaffold . This can be achieved through a ring cleavage methodology reaction .

Scientific Research Applications

Regioselective Synthesis

A study by Wang et al. (2015) developed a concise and efficient method for the synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines through regioselective aza-ene additions and cyclic–condensation reactions. This approach offers high regioselectivity and good yields, indicating potential applications in synthesizing complex molecules, including 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives (Wang et al., 2015).

Antimycobacterial Activity

Lv et al. (2017) reported on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the potential therapeutic applications of imidazo[4,5-b]pyridine derivatives in treating bacterial infections (Lv et al., 2017).

Catalytic Activity in Oxidation Reactions

Saddik et al. (2012) explored the catalytic activity of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol to o-quinone. This study suggests that imidazo[4,5-b]pyridine derivatives could be effective catalysts in oxidative reactions, which are crucial in various chemical and pharmaceutical processes (Saddik et al., 2012).

Synthesis of Heterocyclic Compounds

Research on the synthesis of cyanomethyl derivatives of imidazo[1,2-a]pyridine, as conducted by Kutrov et al. (2008), demonstrates the versatility of imidazo[4,5-b]pyridine derivatives in synthesizing novel heterocyclic compounds. These compounds have potential applications in developing new materials and pharmaceuticals (Kutrov et al., 2008).

Future Directions

The future directions in the research of “3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine” and similar compounds could involve the development of more robust methods for the selective introduction of multiple functional groups . This could lead to the synthesis of a wider range of bioactive molecules .

properties

IUPAC Name

3-ethyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-16-11(9-5-7-13-8-9)15-10-4-3-6-14-12(10)16/h3-4,6,9,13H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBROZJIAHFAWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC=C2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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